3-(3-Fluoro-5-methoxyphenyl)-2-methyl-1-propene
Description
3-(3-Fluoro-5-methoxyphenyl)-2-methyl-1-propene is an aromatic alkene featuring a 3-fluoro-5-methoxyphenyl substituent attached to a 2-methyl-1-propene backbone. The compound is structurally characterized by its electron-withdrawing fluorine atom at the phenyl ring’s meta position and an electron-donating methoxy group at the para position.
Key Properties (Estimated):
- Molecular Formula: C₁₁H₁₁FO (inferred from structural analogs)
- Molecular Weight: ~178.21 g/mol (calculated based on substituent adjustments)
- Substituents: 3-Fluoro, 5-methoxy on phenyl ring; 2-methyl on propene chain.
Its synthesis and applications remain niche, likely restricted to specialized research contexts.
Properties
IUPAC Name |
1-fluoro-3-methoxy-5-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-8(2)4-9-5-10(12)7-11(6-9)13-3/h5-7H,1,4H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLBBSHWRRRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC(=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methoxyphenyl)-2-methyl-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-methoxybenzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Dehydration: The alcohol is then dehydrated using an acid catalyst to yield the desired propene compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methoxyphenyl)-2-methyl-1-propene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The fluorine and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitutions.
Major Products
Oxidation: Formation of 3-(3-fluoro-5-methoxyphenyl)-2-methylpropanal or 3-(3-fluoro-5-methoxyphenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(3-fluoro-5-methoxyphenyl)-2-methylpropane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Fluoro-5-methoxyphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: Introducing fluorine at the meta position requires precise control, often involving directed ortho-metalation or cross-coupling strategies.
- Stability: Fluorinated alkenes may exhibit reduced thermal stability compared to non-fluorinated analogs .
- Data Gaps: Experimental data (e.g., NMR, HPLC) for the target compound is absent in public databases, necessitating reliance on computational or analog-based estimates.
Biological Activity
3-(3-Fluoro-5-methoxyphenyl)-2-methyl-1-propene is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃F O, with a molecular weight of 180.22 g/mol. The compound features a fluorine atom and a methoxy group on the phenyl ring, which are critical for its biological activity. The presence of these substituents can influence its reactivity and binding affinity to various biological targets.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Antioxidant Properties : It exhibits antioxidant activity that is crucial for combating oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Anticancer Potential : There are indications that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interaction with cytochrome P450 enzymes, which are vital for drug metabolism.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to certain targets, potentially increasing the compound's efficacy in therapeutic applications. It may modulate the activity of enzymes or receptors by binding to them, affecting various pharmacological effects.
Case Studies
- Antimicrobial Efficacy :
- Antioxidant Activity :
- Anti-inflammatory Effects :
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
